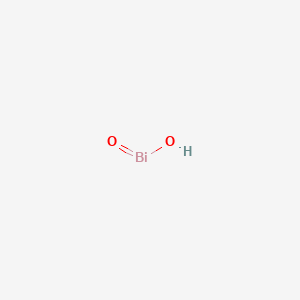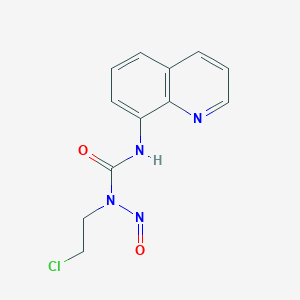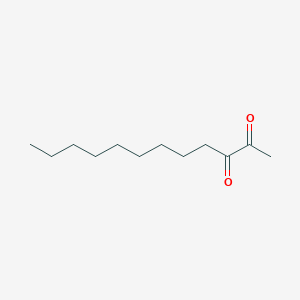
Dodecane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecane-2,3-dione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
Dodecane-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that enhance the efficiency and yield of the reaction. Catalysts such as platinum or palladium on carbon can be used to facilitate the oxidation process. Additionally, continuous flow reactors may be employed to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions
Dodecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids such as dodecanoic acid.
Reduction: Alcohols such as dodecan-2-ol and dodecan-3-ol.
Substitution: Various substituted dodecanes depending on the nucleophile used.
科学的研究の応用
Dodecane-2,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of dodecane-2,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and metabolic pathways.
類似化合物との比較
Similar Compounds
Undecane-2,3-dione: A similar diketone with one less carbon atom.
Tridecane-2,3-dione: A similar diketone with one more carbon atom.
Dodecane-2,4-dione: A positional isomer with the diketone groups at different positions.
Uniqueness
Dodecane-2,3-dione is unique due to its specific molecular structure, which influences its reactivity and interactions with other molecules. Its position of the diketone groups makes it distinct from other similar compounds, affecting its chemical and physical properties.
特性
CAS番号 |
22089-81-2 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
dodecane-2,3-dione |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3-10H2,1-2H3 |
InChIキー |
WZCNWCLFWMINNF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
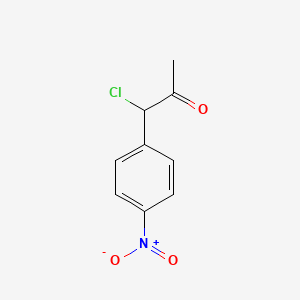
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
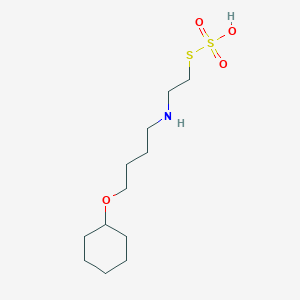
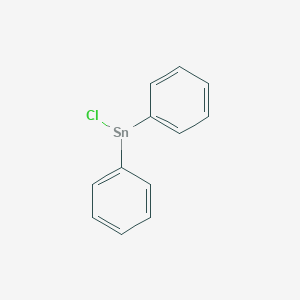



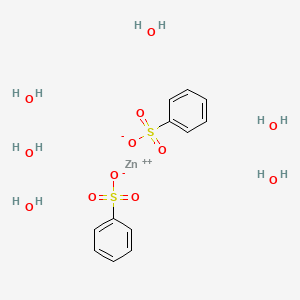
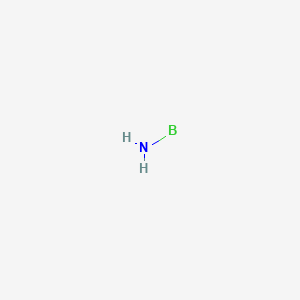
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
